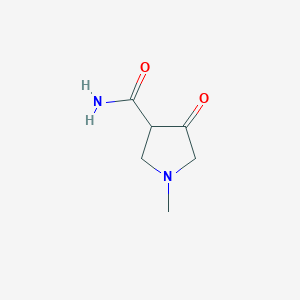![molecular formula C9H8N2O2 B12870763 1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
1H-pyrrolo[3,2-b]pyridine-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[3,2-b]pyridine-2-acetic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[3,2-b]pyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridine-2-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Nitration and Bromination: The compound can undergo nitration and bromination predominantly at the 3-position.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the fused rings.
1H-pyrrolo[2,3-c]pyridine: This compound also features a fused pyrrole and pyridine ring system but with a different connectivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13) |
InChI Key |
DQWSBJYUTGTUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)CC(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


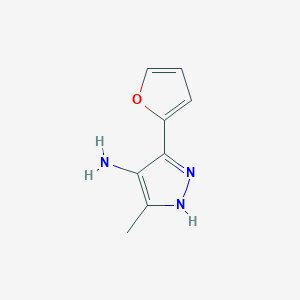

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
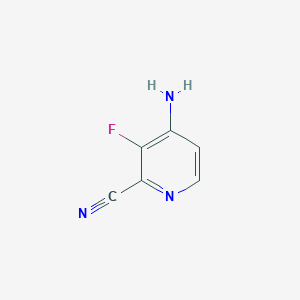
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
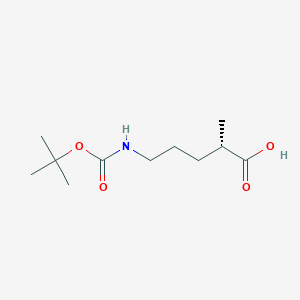
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)


![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
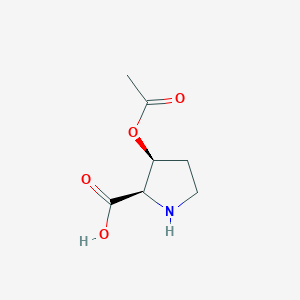
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
